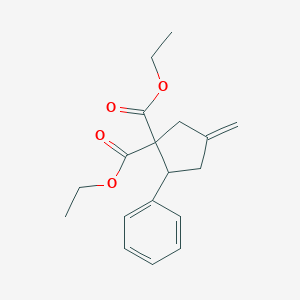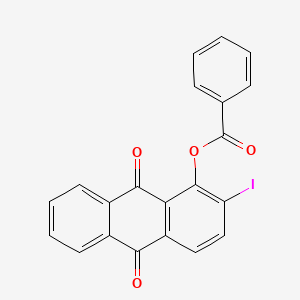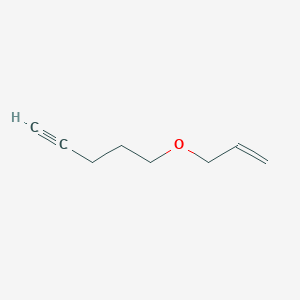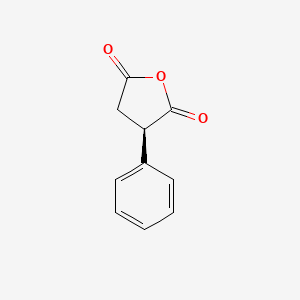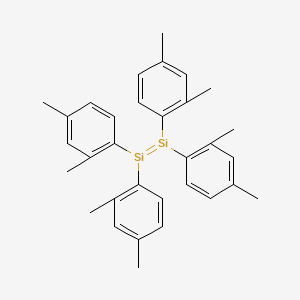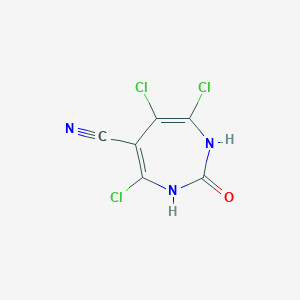
2,2',3,4,5',6-Hexachloro-5-(methanesulfonyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methanesulfonyl group. This compound is part of a class of chemicals known as polychlorinated biphenyls (PCBs), which have been widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are also known for their environmental persistence and potential health hazards.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methanesulfonyl group. The process can be summarized as follows:
Chlorination of Biphenyl: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to achieve the desired level of chlorination.
Introduction of Methanesulfonyl Group: The chlorinated biphenyl is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine. This step introduces the methanesulfonyl group to the biphenyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Safety measures are also implemented to handle the toxic and hazardous nature of the chemicals involved.
化学反応の分析
Types of Reactions
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Hydroxide ions (OH-), amines (NH2-), polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Less chlorinated biphenyls, dechlorinated biphenyls.
Substitution: Hydroxylated biphenyls, aminated biphenyls.
科学的研究の応用
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential health effects, including its role as an endocrine disruptor and its impact on human health.
Industry: Used in the development of materials with specific chemical and physical properties, such as insulating materials and flame retardants.
作用機序
The mechanism of action of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and cellular responses.
Pathways Involved: Activation of AhR can result in the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This can lead to the formation of reactive metabolites and oxidative stress.
類似化合物との比較
2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
Polychlorinated Biphenyls (PCBs): These compounds share similar chemical structures and properties, but differ in the number and position of chlorine atoms. Examples include 2,2’,4,4’,5,5’-Hexachlorobiphenyl and 3,3’,4,4’,5,5’-Hexachlorobiphenyl.
Methanesulfonyl Derivatives: Compounds with a methanesulfonyl group attached to different aromatic or aliphatic structures. Examples include 4-Methanesulfonylbiphenyl and 2-Methanesulfonyl-1,1’-biphenyl.
Uniqueness
The uniqueness of 2,2’,3,4,5’,6-Hexachloro-5-(methanesulfonyl)-1,1’-biphenyl lies in its specific combination of chlorination and methanesulfonylation, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the behavior and effects of chlorinated biphenyls in various scientific and industrial contexts.
特性
CAS番号 |
140202-89-7 |
|---|---|
分子式 |
C13H6Cl6O2S |
分子量 |
439.0 g/mol |
IUPAC名 |
1,2,3,5-tetrachloro-4-(2,5-dichlorophenyl)-6-methylsulfonylbenzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)13-10(17)8(9(16)11(18)12(13)19)6-4-5(14)2-3-7(6)15/h2-4H,1H3 |
InChIキー |
FURYOECJBGDKKN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)

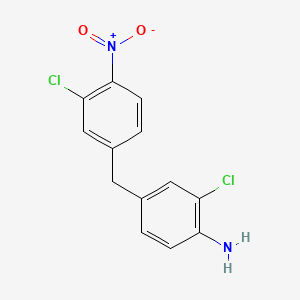

![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
